1-Naphthyl acetate
Overview
Description
1-Naphthyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 1-Naphthyl acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
This compound acts as a chromogenic substrate for AChE . When AChE interacts with this compound, it catalyzes the hydrolysis of the ester bond, resulting in the release of 1-naphthol . This interaction allows for the detection of AChE activity, which is particularly useful in identifying organophosphorus pesticide poisoning .
Result of Action
The hydrolysis of this compound by AChE results in the formation of 1-naphthol . This reaction can be used to detect the presence and activity of AChE, providing a useful tool for diagnosing conditions such as organophosphorus pesticide poisoning .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of AChE, and thus the effectiveness of this compound as a substrate, can be affected by factors such as pH and temperature. Furthermore, the presence of other substances, such as organophosphorus pesticides, can also influence the action of this compound by inhibiting AChE activity .
Biochemical Analysis
Biochemical Properties
1-Naphthyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases. Esterases are enzymes that hydrolyze ester bonds, and this compound is often used to study the activity of these enzymes. When hydrolyzed by esterases, this compound produces 1-naphthol and acetic acid. This reaction is commonly used in histochemical staining methods to identify and quantify esterase activity in tissues .
This compound interacts with various enzymes, including non-specific carboxylic esterases (EC 3.1.1) found in the digestive tract of certain fish species . The nature of these interactions involves the hydrolysis of the ester bond in this compound, leading to the release of 1-naphthol, which can be detected using chromogenic methods.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it is used as a chromogenic substrate for detecting erythrocyte acetylcholinesterase (AChE) activity . This enzyme is a biomarker for organophosphorus poisoning, and this compound serves as an alternative substrate to acetylthiocholine (ATCh) for measuring AChE activity. The hydrolysis of this compound by AChE results in the formation of 1-naphthol, which can be quantified to assess enzyme activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by esterases. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 1-naphthol and acetic acid . This reaction is facilitated by the catalytic triad of the esterase enzyme, which includes serine, histidine, and aspartate residues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the hydrolysis of this compound by esterases remains consistent over time, making it a reliable substrate for enzyme assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively hydrolyzed by esterases, leading to the production of 1-naphthol and acetic acid. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The resulting products, 1-naphthol and acetic acid, can enter different metabolic pathways within the cell. 1-Naphthol can be further metabolized by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of conjugated metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular esterases . Additionally, transporters and binding proteins may facilitate the movement of this compound within the cell, ensuring its availability for enzymatic reactions.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with esterases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, lysosomes, and microsomes . The hydrolysis of this compound by lysosomal esterases can lead to the release of 1-naphthol within the lysosomes, affecting lysosomal function and cellular metabolism.
Properties
IUPAC Name |
naphthalen-1-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKONPUVOVVNSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870785 | |
Record name | 1-Naphthalenol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |
Record name | alpha-Naphthyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000761 [mmHg] | |
Record name | alpha-Naphthyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
830-81-9, 29692-55-5 | |
Record name | 1-Naphthyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Naphthyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029692555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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